molecular formula C19H18N2O4 B2519469 (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940506-00-3

(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No. B2519469
CAS RN: 940506-00-3
M. Wt: 338.363
InChI Key: ZVBCUSVQELRHJS-VAWYXSNFSA-N
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Description

“(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid”, there is a method for the synthesis of 4-oxo-2-butenoic acids. This involves a microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as melting point, boiling point, and density. Unfortunately, these specific details for “(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” are not available .

Scientific Research Applications

Microwave-Assisted Synthesis for Biologically Active Species

A study by Uguen et al. (2021) on the microwave-assisted synthesis of 4-oxo-2-butenoic acids highlights their utility as biologically active species and versatile intermediates. The research developed reaction conditions for the synthesis of these acids via aldol-condensation, offering moderate to excellent yields across a broad range of substrates. This study suggests the potential of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid in creating biologically relevant molecules through efficient synthetic routes (Uguen et al., 2021).

Synthesis of Antimicrobial Compounds

Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, demonstrating the antimicrobial potential of compounds related to 4-oxo-2-butenoic acid. Their work on the reactivity of these compounds towards various reagents underscores the scope of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid in developing new antimicrobial agents (Wardkhan et al., 2008).

Inhibition of Carbonic Anhydrase Isoenzymes

The research by Oktay et al. (2016) on the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and their inhibition properties against human carbonic anhydrase I and II isoenzymes illustrates the biochemical significance of 4-oxo-2-butenoic acid derivatives. This study indicates the potential of such compounds, including (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, in medicinal chemistry, particularly as enzyme inhibitors (Oktay et al., 2016).

Plant Growth Regulation

A study by Abu Safieh et al. (2015) on the preparation of alkenoic acid derivatives as new plant growth regulators highlights the agricultural applications of 4-oxo-2-butenoic acid derivatives. Their synthesis of 3-alkoxy-5-substituted-2,4-alkadienoic acids from reactions involving ethyl (E)-3-alkoxy-2-butenoate suggests the potential of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid in creating plant growth regulators (Abu Safieh et al., 2015).

properties

IUPAC Name

(E)-4-[3-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBCUSVQELRHJS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

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